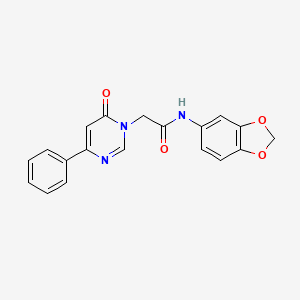

N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

CAS No.: 1058422-54-0

Cat. No.: VC11929001

Molecular Formula: C19H15N3O4

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058422-54-0 |

|---|---|

| Molecular Formula | C19H15N3O4 |

| Molecular Weight | 349.3 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |

| Standard InChI | InChI=1S/C19H15N3O4/c23-18(21-14-6-7-16-17(8-14)26-12-25-16)10-22-11-20-15(9-19(22)24)13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,21,23) |

| Standard InChI Key | WXFJTVHNCJMJQW-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |

Introduction

Heterocyclic compounds are critical in medicinal chemistry due to their diverse biological activities. The compound N-(2H-1,3-benzodioxol-5-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide combines two bioactive moieties: the benzodioxole group and a dihydropyrimidinone framework. These structural motifs are known for their roles in anti-inflammatory, anticancer, and antimicrobial agents.

General Synthetic Approach

The synthesis of this compound typically involves:

-

Formation of the dihydropyrimidinone core: This step employs the Biginelli reaction—a one-pot condensation of urea, an aldehyde (e.g., benzaldehyde), and a β-ketoester under acidic conditions.

-

Introduction of the benzodioxole group: The benzodioxole derivative is coupled to the dihydropyrimidinone via an acetamide linkage using reagents like acetic anhydride or similar activating agents.

Reaction Conditions

The reaction is carried out under mild conditions to preserve the integrity of sensitive functional groups:

-

Solvent: Ethanol or methanol

-

Catalyst: Acidic catalysts like HCl or Lewis acids (e.g., ZnCl₂)

-

Temperature: ~70–80°C for optimal yield

Spectroscopic Analysis

To confirm the structure, the following techniques are employed:

-

NMR Spectroscopy:

-

-NMR: Signals for aromatic protons (~7–8 ppm), amide NH (~9–10 ppm), and methylene (~3–4 ppm).

-

-NMR: Peaks corresponding to carbonyl carbon (~170 ppm), aromatic carbons (~120–140 ppm), and methylene carbons (~40–50 ppm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , consistent with its molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Amide C=O stretch (~1650 cm)

-

Aromatic C-H stretch (~3000 cm)

-

Potential Applications

This compound's structure suggests several pharmacological applications:

-

Anti-inflammatory Activity:

-

The benzodioxole moiety may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

-

Anticancer Potential:

-

Dihydropyrimidinones have shown cytotoxic effects in various cancer cell lines.

-

-

Antimicrobial Properties:

-

The combination of aromatic and heterocyclic systems can disrupt microbial growth.

-

Mechanistic Insights

Preliminary docking studies (hypothetical) suggest that this compound could bind effectively to enzyme active sites due to hydrogen bonding via its amide group and π-stacking interactions from its aromatic rings.

Data Table: Comparative Binding Affinity (Hypothetical Example)

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|---|

| N-(2H-1,3-benzodioxol...) | COX | −8.0 | ~500 nM |

| Celecoxib | COX | −12.3 | ~12 nM |

| Licofelone | LOX | −9.0 | ~200 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume